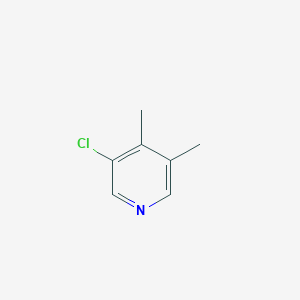
4-Hydroxypyridine-3-sulfonamide
Übersicht
Beschreibung
4-Hydroxypyridine-3-sulfonamide is a chemical compound characterized by the presence of a hydroxyl group at the fourth position and a sulfonamide group at the third position on a pyridine ring
Wirkmechanismus
Target of Action
Sulfonamides, a class of compounds to which 4-hydroxypyridine-3-sulfonamide belongs, are known to act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .
Mode of Action
Sulfonamides, including this compound, inhibit the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . This interaction with its targets leads to the prevention of bacterial growth.
Biochemical Pathways
The product of this reaction, 3-(N-formyl)-formiminopyruvate, is further converted by KpiB hydrolase to 3-formylpyruvate .
Biochemische Analyse
Biochemical Properties
4-Hydroxypyridine-3-sulfonamide, like other sulfonamides, may interact with various enzymes, proteins, and other biomolecules. Sulfonamides are known to exhibit anti-carbonic anhydrase and anti-dihydropteroate synthetase activities, allowing them to play a role in treating a diverse range of disease states
Cellular Effects
Given the known activities of sulfonamides, it is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypyridine-3-sulfonamide typically involves the sulfonation of 4-hydroxypyridine. One common method includes the reaction of 4-hydroxypyridine with fuming sulfuric acid (20% SO3) in the presence of mercury sulfate as a catalyst. The reaction is carried out in an ice bath to maintain the temperature below 25°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxypyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydroxyl and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-pyridone-3-sulfonamide.
Reduction: Formation of 4-hydroxypyridine-3-amine.
Substitution: Formation of various alkyl or acyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxypyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxypyridine-3-sulfonic acid
- 4-Chloropyridine-3-sulfonamide
- 4-Methylpyridine-3-sulfonamide
Comparison: 4-Hydroxypyridine-3-sulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 4-Chloropyridine-3-sulfonamide lacks the hydroxyl group, limiting its reactivity in certain oxidation or substitution reactions .
Eigenschaften
IUPAC Name |
4-oxo-1H-pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)5-3-7-2-1-4(5)8/h1-3H,(H,7,8)(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJLOTUNDWHGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















